N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
N-(6-Isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a benzothiazole-based compound featuring a 6-isopropyl substituent on the benzothiazole ring and a 2-(methylsulfonyl)benzamide moiety.
Properties
IUPAC Name |
2-methylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11(2)12-8-9-14-15(10-12)24-18(19-14)20-17(21)13-6-4-5-7-16(13)25(3,22)23/h4-11H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGINLMBDSLGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to detail the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C16H18N2O2S2
Molecular Weight : 342.46 g/mol
CAS Number : 1587512
The compound features a benzo[d]thiazole moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of the methylsulfonyl group enhances its solubility and potential interactions with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Neurotoxicity : A study on related compounds has shown that they can induce cytotoxic effects in neuronal cell lines. Specifically, N-isopropylbenzylamine, a structural analog, demonstrated time- and concentration-dependent toxicity via the activation of neuronal nitric oxide synthase (nNOS), leading to increased intracellular nitric oxide (NO) levels . This suggests that similar mechanisms could be explored for this compound.
- Antimicrobial Activity : Compounds containing the benzo[d]thiazole structure have been noted for their antimicrobial properties. They may inhibit bacterial growth by disrupting cellular processes or through the generation of reactive oxygen species (ROS).
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, which could be relevant for therapeutic applications in diseases characterized by inflammation.
In Vitro Studies
In vitro studies are crucial for assessing the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SH-SY5Y | 1-3 | Induction of nNOS and NO production |
| PC12 | 1-3 | Cytotoxicity linked to oxidative stress |
| SN4741 | 1-3 | Activation of apoptotic pathways via NO |
These findings suggest that the compound may exhibit significant neurotoxic effects at micromolar concentrations.
Case Studies
- Neurotoxicity Assessment : A study investigated the neurotoxic effects of N-isopropylbenzylamine on neuronal cell lines, revealing significant cell death at concentrations as low as 1 µM. The mechanism involved the upregulation of nNOS and subsequent NO production, leading to oxidative stress and apoptosis .
- Antimicrobial Activity Evaluation : Another study evaluated a series of benzo[d]thiazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs lie in the substituents at the 6-position of the benzothiazole ring and the benzamide moiety. These modifications significantly alter physicochemical and biological properties:
Key Observations :
- Electron-Donating Groups (e.g., -NH₂, -OCH₃) : Improve solubility and corrosion inhibition efficiency by facilitating adsorption onto metal surfaces .
- Electron-Withdrawing Groups (e.g., -NO₂, -SO₂CH₃): Enhance thermal stability and reactivity in medicinal applications. The methylsulfonyl group in the target compound may increase binding affinity to biological targets compared to nitro or methoxy analogs .
Spectral Characterization Comparisons
NMR Spectroscopy
- N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide :
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: ¹H NMR: Amino protons at 5.18 ppm; aromatic protons shifted upfield (6.71–7.65 ppm) due to electron donation . FT-IR: Sharp peaks at 3399 cm⁻¹ (N-H stretch) and 3298 cm⁻¹ (amide C=O) .
- Target Compound (Expected) :
- ¹H NMR : Isopropyl group protons at ~1.2–1.5 ppm (multiplet); methylsulfonyl protons at ~3.3 ppm (singlet).
- FT-IR : Strong S=O stretches at ~1150–1350 cm⁻¹.
Corrosion Inhibition
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Achieves 85% inhibition efficiency in acidic media due to strong adsorption via amine and amide groups .
- Nitro Analogs: Less effective than amino derivatives, as nitro groups reduce electron density for metal surface interaction .
Antitumor Activity
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(thioacetamide)acetamide (6d) : Shows IC₅₀ = 2.1 µM against breast cancer (MCF-7) via VEGFR-2 inhibition. The thioacetamide moiety enhances binding to kinase active sites .
- Target Compound Potential: The methylsulfonyl group may improve pharmacokinetics (e.g., metabolic stability) compared to thioether analogs .
Antimicrobial Activity
- N-(Benzo[d]thiazol-2-yl)benzamide derivatives : Exhibit moderate antifungal activity (MIC = 32 µg/mL) against Candida albicans due to triazole-thiadiazole hybrid structures .
Q & A
Q. What are the optimal synthetic routes for N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of 2-aminobenzenethiol derivatives to form the benzothiazole core, followed by coupling with 2-(methylsulfonyl)benzoyl chloride. Key steps include:
- Cyclization : Use of POCl₃ or PCl₃ under reflux (250°C) for thiazole ring formation .
- Coupling : Amide bond formation via nucleophilic acyl substitution in pyridine or DMF, with equimolar ratios to minimize side products .
- Purification : Recrystallization (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor via TLC and HPLC (>95% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for sulfonyl (δ ~3.3 ppm for CH₃SO₂) and isopropyl groups (δ 1.2–1.4 ppm for CH(CH₃)₂) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂CH₃).
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .
- X-ray Crystallography : Resolve stereochemistry (if crystalline) using datasets collected at 100 K .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme Inhibition : Target α-glucosidase or acetylcholinesterase with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s bioactivity?
- Methodological Answer :
- Modify Substituents :
- Benzothiazole Core : Replace isopropyl with cyclopropyl or methoxy groups to alter lipophilicity .
- Sulfonyl Group : Substitute with sulfonamide or phosphonate to improve solubility .
- Assay Parallelization : Test derivatives in parallel against multiple targets (e.g., kinases, proteases) .
- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .
Q. What strategies resolve contradictions in solubility vs. bioactivity data?
- Methodological Answer :
- Solubility Enhancement :
- Prodrug Design : Introduce ester or glycoside moieties .
- Nanoformulation : Use liposomes or PLGA nanoparticles .
- Bioactivity Validation : Repeat assays in serum-containing media to mimic physiological conditions .
Q. How can in vivo efficacy and pharmacokinetics be systematically evaluated?
- Methodological Answer :
- Animal Models :
- Acute Toxicity : OECD 423 guidelines (rodents, 300–2000 mg/kg) .
- Pharmacokinetics : IV/PO administration with LC-MS/MS plasma analysis (Tₘₐₓ, Cₘₐₓ, t₁/₂) .
- Tissue Distribution : Radiolabel compound (¹⁴C) and quantify accumulation in organs .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .
- Protein Binding : SPR or ITC to measure binding affinity (Kd) to target proteins .
- Crystallography : Co-crystallize with enzymes (e.g., PFOR) to identify binding pockets .
Q. How can computational modeling guide the optimization of metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and BBB penetration .
- MD Simulations : Simulate liver microsomal degradation pathways (e.g., oxidation at benzylic positions) .
- Metabolite ID : UPLC-QTOF-MS to detect phase I/II metabolites in hepatocyte incubations .
Q. What experimental approaches address off-target toxicity in preclinical development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
